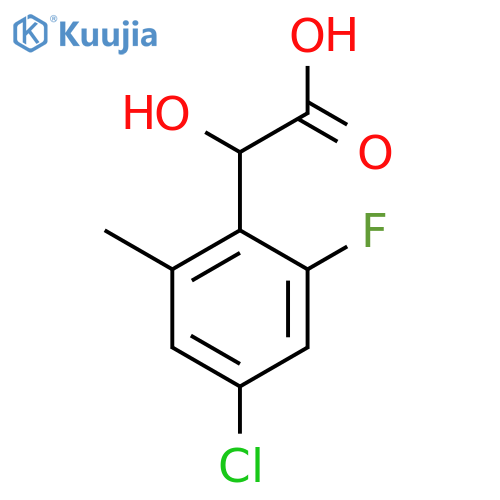Cas no 1805455-46-2 (4-Chloro-2-fluoro-6-methylmandelic acid)

1805455-46-2 structure
商品名:4-Chloro-2-fluoro-6-methylmandelic acid
CAS番号:1805455-46-2
MF:C9H8ClFO3
メガワット:218.609425544739
CID:4942425
4-Chloro-2-fluoro-6-methylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-fluoro-6-methylmandelic acid
-
- インチ: 1S/C9H8ClFO3/c1-4-2-5(10)3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: XATUTCRLJGNRHY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(C(C(=O)O)O)=C(C)C=1)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 57.5
4-Chloro-2-fluoro-6-methylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024165-1g |
4-Chloro-2-fluoro-6-methylmandelic acid |
1805455-46-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
| Alichem | A015024165-250mg |
4-Chloro-2-fluoro-6-methylmandelic acid |
1805455-46-2 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
| Alichem | A015024165-500mg |
4-Chloro-2-fluoro-6-methylmandelic acid |
1805455-46-2 | 97% | 500mg |
782.40 USD | 2021-06-18 |
4-Chloro-2-fluoro-6-methylmandelic acid 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
1805455-46-2 (4-Chloro-2-fluoro-6-methylmandelic acid) 関連製品
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 42464-96-0(NNMTi)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
